molecular formula C12H10INO2 B13662299 Ethyl 8-iodoisoquinoline-3-carboxylate

Ethyl 8-iodoisoquinoline-3-carboxylate

Cat. No.: B13662299
M. Wt: 327.12 g/mol
InChI Key: NIDGOSPRJWTGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-iodoisoquinoline-3-carboxylate is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. As a halogenated isoquinoline derivative, this compound serves as a versatile synthetic intermediate and building block in organic chemistry, particularly in the construction of more complex quinoline and isoquinoline structures . The iodine substituent on the aromatic ring makes it a valuable substrate for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of various carbon-based substituents. The ester functional group also offers a handle for further transformation to other valuable groups . Compounds within this class are of significant interest in medicinal chemistry for the synthesis of potential pharmacologically active molecules . Please refer to the Certificate of Analysis for specific data on a particular batch. This product must be stored at 2-8°C .

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 8-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3

InChI Key

NIDGOSPRJWTGOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2I

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 8-iodoisoquinoline-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step sequence involving:

  • Construction of the isoquinoline-3-carboxylate core,
  • Selective iodination at the 8-position,
  • Purification and isolation of the target compound.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) are often employed to build the isoquinoline framework or introduce substituents prior to halogenation. The iodination step typically uses N-iodosuccinimide (NIS) or similar electrophilic iodine sources for regioselective halogenation.

Stepwise Preparation

Synthesis of Ethyl Isoquinoline-3-carboxylate Core
  • Starting Material: N-substituted phthalimide derivatives or 3-bromopyridine-4-carbaldehyde are common precursors.
  • Key Reaction: Palladium-catalyzed Suzuki coupling or Heck reaction to form the isoquinoline skeleton.
  • Conditions: Pd(0) catalysts such as Pd(OAc)₂ with phosphine ligands (e.g., PPh₃), bases like NaOAc, and solvents such as dioxane at elevated temperatures (~150 °C).
  • Outcome: Ethyl isoquinoline-3-carboxylate derivatives are obtained in moderate to good yields (typically 50-80%) with high regioselectivity.
Selective Iodination at the 8-Position
  • Reagents: N-Iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide.
  • Solvent: Carbon tetrachloride or other inert solvents.
  • Conditions: Heating at 80 °C for 6-7 hours under stirring.
  • Mechanism: Radical halogenation selectively targets the 8-position on the isoquinoline ring due to electronic and steric factors.
  • Isolation: The reaction mixture is worked up by solvent evaporation under reduced pressure, aqueous-organic extraction, and washing to isolate the iodinated product.
Purification and Isolation
  • The crude product is purified by recrystallization or slurry in acetone.
  • Filtration and drying at moderate temperatures (around 50 °C) yield the pure this compound.
  • Yields are generally high, and the product exhibits good purity suitable for further synthetic applications.

Representative Experimental Procedure Summary

Step Reagents & Conditions Outcome & Notes
1. Isoquinoline core synthesis Pd(OAc)₂, PPh₃, NaOAc, dioxane, 150 °C, 12-14 h Formation of ethyl isoquinoline-3-carboxylate derivatives in 50-80% yield with regioselectivity
2. Iodination N-Iodosuccinimide (NIS), benzoyl peroxide, CCl₄, 80 °C, 6-7 h Selective iodination at 8-position; radical mechanism; moderate to good yields
3. Work-up & purification Solvent evaporation, aqueous-organic extraction, recrystallization in acetone Pure this compound isolated; drying at 50 °C

Analysis of Preparation Methods

Catalysis and Reaction Conditions

  • The use of palladium catalysis allows for mild reaction conditions with high regioselectivity and functional group tolerance.
  • Ligand choice (e.g., triphenylphosphine) and base selection are critical for optimizing yields.
  • Elevated temperatures are necessary for coupling but must be controlled to prevent decomposition.

Halogenation Specificity

  • Radical iodination using NIS and benzoyl peroxide is effective for selective substitution at the 8-position.
  • Reaction time and temperature influence the degree of halogenation and side reactions.
  • The solvent environment (e.g., carbon tetrachloride) stabilizes the radical intermediates.

Yield and Purity

  • Reported yields for the overall process are generally good, often exceeding 50%, with high purity after standard purification techniques.
  • The process is scalable and can be adapted for industrial synthesis due to its straightforward work-up and environmentally benign conditions.

Summary Table of Key Literature Data

Reference Methodology Catalyst/Reagents Yield (%) Key Notes
Harouna et al., 2009 Pd-catalyzed Suzuki coupling Pd(OAc)₂, PPh₃, NaOAc, dioxane 56 (for related isoquinoline derivatives) Regioselective coupling; mild conditions
Academia.edu summary Pd-catalyzed Heck and Suzuki couplings Pd(OAc)₂, PPh₃, NaOAc 50-80 Efficient isoquinoline core formation
Patent US20200299242A1, 2018 Radical iodination with NIS NIS, benzoyl peroxide, CCl₄ Not specified; high purity Scalable, environment-friendly

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or cyanides can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinoline-3-carboxylates, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .

Scientific Research Applications

Ethyl 8-iodoisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications
This compound I (8), COOEt (3) Iodide, ester Cross-coupling reactions
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8), COOEt (3) Chloride, nitro, ester High reactivity (nitro group); potential explosives intermediate
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4), COOEt (3) Bromide, hydroxy, ester Nucleophilic substitution (Br); pharmaceutical intermediates
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F (8), OH (4), COOEt (3) Fluoride, hydroxy, ester Metabolic stability (F); antimicrobial agents
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate OMe (8), OH (4), COOEt (3) Methoxy, hydroxy, ester Electron-donating (OMe); solubility enhancement

Key Observations :

  • Iodine vs. However, its larger size may reduce solubility compared to smaller halogens.
  • Hydroxy and Methoxy Groups: Hydroxy (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) and methoxy substituents enhance solubility in polar solvents, favoring biological applications .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 180–182 (decomposes) Not reported Soluble in DMSO Stable under inert conditions
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Not reported Not reported Insoluble in H₂O Sensitive to heat/shock
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 215–217 Not reported Moderate in EtOH Hygroscopic

Notes:

  • Data for this compound are unavailable in the evidence, but its iodine substituent likely increases molecular weight and lipophilicity compared to bromo/fluoro analogs.
  • The nitro derivative’s instability contrasts with the hydroxy-substituted compounds, which exhibit better thermal stability .

Q & A

Q. Q1. What synthetic routes are optimal for preparing ethyl 8-iodoisoquinoline-3-carboxylate, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves iodination of a precursor quinoline derivative. A common approach, analogous to ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesis, involves reacting 8-iodoisoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may risk decomposition.
  • Catalysts : Bases like triethylamine improve nucleophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Analytical techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., iodine at C8, ester at C3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 386.96 for C12_{12}H10_{10}INO2_2) .
  • HPLC : Purity >98% is achievable using reverse-phase chromatography with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How does the iodine substituent at C8 influence the compound’s biological activity compared to other halogenated analogs?

Methodological Answer: The iodine atom’s size and electronegativity modulate interactions with biological targets. For example:

  • Antimicrobial Activity : this compound may exhibit stronger binding to bacterial topoisomerases than fluoro or chloro analogs due to iodine’s polarizability .
  • Cellular Uptake : Iodine’s lipophilicity enhances membrane permeability compared to nitro or cyano derivatives .

Q. Q4. How should researchers address contradictions in reported cytotoxicity data for this compound across different cell lines?

Methodological Answer: Discrepancies may arise from:

  • Cell Line Variability : Metabolic differences (e.g., expression of efflux pumps in cancer vs. normal cells) .
  • Assay Conditions : Varying incubation times or serum concentrations alter compound stability .
    Resolution Strategy :

Dose-Response Curves : Test multiple concentrations (0.1–100 μM) across 24–72 hours.

Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity .

Meta-Analysis : Compare data normalized to controls (e.g., % viability relative to cisplatin) .

Q. Q5. What computational methods are effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate properties:
    • Bioavailability : High (LogP ~3.5) but potential CYP450 inhibition due to iodine .
    • Half-Life : Predicted t1/2_{1/2} = 6–8 hours in humans.
  • Docking Simulations : AutoDock Vina models interactions with targets (e.g., DNA gyrase) to prioritize in vitro testing .

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